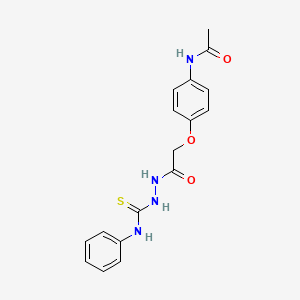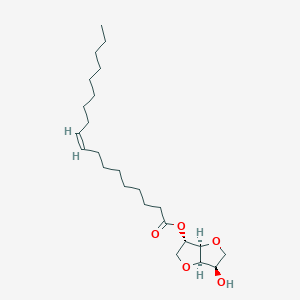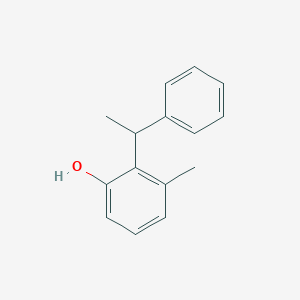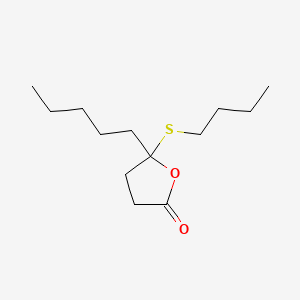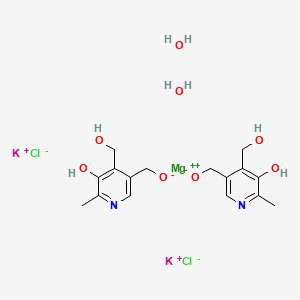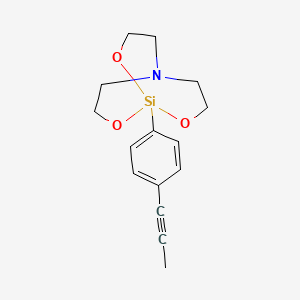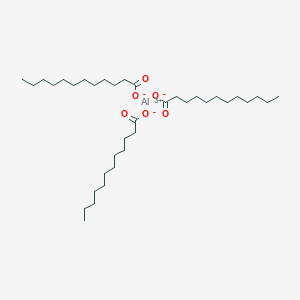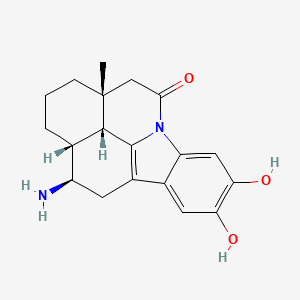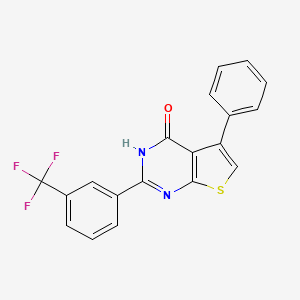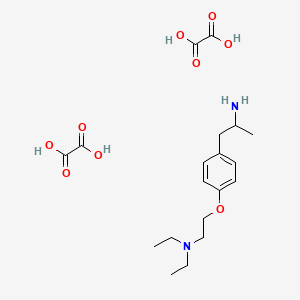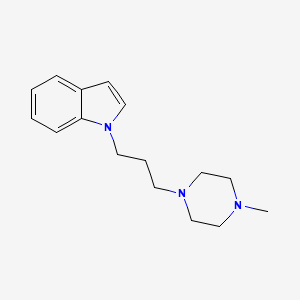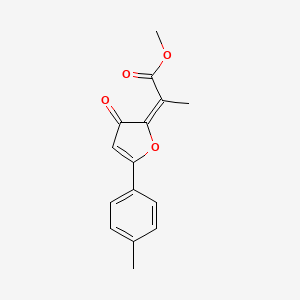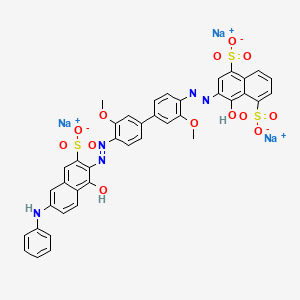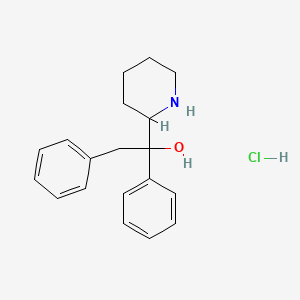
4-Piperidinol, 1-(3-(3-amino-1H-Indazol-1-yl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 1-(3-(3-amino-1H-Indazol-1-yl)propyl)- is a complex organic compound that features a piperidinol moiety linked to an indazole derivative. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(3-(3-amino-1H-Indazol-1-yl)propyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using halogenated propyl derivatives.
Formation of the Piperidinol Moiety: The piperidinol group is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinol, 1-(3-(3-amino-1H-Indazol-1-yl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Applications De Recherche Scientifique
4-Piperidinol, 1-(3-(3-amino-1H-Indazol-1-yl)propyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Piperidinol, 1-(3-(3-amino-1H-Indazol-1-yl)propyl)- involves its interaction with specific molecular targets. The indazole moiety is known to inhibit enzymes and receptors involved in inflammatory and cancer pathways . The compound may also interact with DNA and proteins, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole Derivatives: Compounds like 3-amino-1H-indazole and 4-methyl-1H-indazole share structural similarities.
Piperidinol Derivatives: Compounds such as 4-piperidinol and its alkylated derivatives.
Uniqueness
What sets 4-Piperidinol, 1-(3-(3-amino-1H-Indazol-1-yl)propyl)- apart is its unique combination of the piperidinol and indazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
88964-94-7 |
|---|---|
Formule moléculaire |
C15H22N4O |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
1-[3-(3-aminoindazol-1-yl)propyl]piperidin-4-ol |
InChI |
InChI=1S/C15H22N4O/c16-15-13-4-1-2-5-14(13)19(17-15)9-3-8-18-10-6-12(20)7-11-18/h1-2,4-5,12,20H,3,6-11H2,(H2,16,17) |
Clé InChI |
DTDROECAJCRUPB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)CCCN2C3=CC=CC=C3C(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


